2-(2-Nitroethyl)thiophene
Overview
Description
2-(2-Nitroethyl)thiophene is an organic compound with the chemical formula C8H9NO2S. It is a heterocyclic compound featuring a thiophene ring substituted with a nitroethyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(2-Nitroethyl)thiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones under basic conditions to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in the large-scale synthesis of thiophene compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Reduction of Nitro Group: Formation of 2-(2-Aminoethyl)thiophene.
Electrophilic Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(2-Nitroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethyl)thiophene involves its interaction with various molecular targets. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Cyanoethyl)thiophene: Similar structure but with a cyano group instead of a nitro group.
2-(2-Aminoethyl)thiophene: Formed by the reduction of the nitro group in 2-(2-Nitroethyl)thiophene.
Uniqueness: this compound is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. The presence of the nitro group allows for various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-nitroethyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCJBZNTEAWBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455312 | |
Record name | Thiophene, 2-(2-nitroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30807-46-6 | |
Record name | Thiophene, 2-(2-nitroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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